2-hydroxy-2H-pyran-4,6-dicarboxylic acid

Description

Chemical Identity and Nomenclature

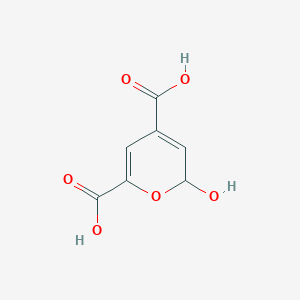

2-Hydroxy-2H-pyran-4,6-dicarboxylic acid is characterized by its molecular formula of C7H6O6 and a molecular weight of 186.12 grams per mole. The compound exists as a dicarboxylic acid comprising 2-hydroxy-2H-pyran having two carboxy groups located at the 4- and 6-positions. This structural arrangement classifies it as a member of the pyrans family and specifically as a lactol compound.

The systematic nomenclature of this compound reflects its complex heterocyclic structure. The primary International Union of Pure and Applied Chemistry name is 2-hydroxy-2H-pyran-4,6-dicarboxylic acid, though it is frequently referenced in biochemical literature as 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal. Additional synonyms include 2-hydroxy-2-hydropyrone-4,6-dicarboxylic acid and various database-specific identifiers such as C05375 and SCHEMBL19379402.

The compound's chemical database presence is well-established with PubChem CID 440647, and its structural data indicates it functions as a conjugate acid of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-). The precise chemical structure features a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms, with specific functional group positioning that determines its reactivity and biological activity.

Historical Context and Discovery

The discovery and characterization of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid emerged from investigations into bacterial lignin degradation pathways during the late 20th century. The compound was first identified as a metabolic intermediate in studies examining how soil bacteria process complex aromatic compounds derived from plant biomass. Research conducted on Sphingomonas paucimobilis strain SYK-6 and related bacteria revealed the systematic breakdown of lignin-derived compounds through specific enzymatic pathways.

Initial characterization work focused on understanding the protocatechuate 4,5-cleavage pathway, where researchers discovered that 2-hydroxy-2H-pyran-4,6-dicarboxylic acid serves as a crucial intermediate in the conversion of protocatechuate to central metabolic compounds. The compound's role was definitively established through genetic and biochemical characterization studies that mapped the complete metabolic pathway from aromatic substrates to central carbon metabolism.

The systematic study of this compound gained momentum with advances in analytical chemistry techniques and molecular biology tools that enabled precise identification and quantification of metabolic intermediates. Database records indicate the compound's initial creation in chemical databases dates to 2005, with subsequent modifications reflecting expanding knowledge of its properties and biological significance.

Structural Relationship to 2-oxo-2H-pyran-4,6-dicarboxylic Acid

The structural relationship between 2-hydroxy-2H-pyran-4,6-dicarboxylic acid and 2-oxo-2H-pyran-4,6-dicarboxylic acid represents a critical aspect of their biochemical interconversion. 2-oxo-2H-pyran-4,6-dicarboxylic acid, also known as 2-pyrone-4,6-dicarboxylic acid, differs structurally by containing a ketone group instead of a hydroxyl group at the 2-position. This compound has the molecular formula C7H4O6 and a molecular weight of 184.10 grams per mole.

The enzymatic conversion between these two compounds occurs through the action of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase, which catalyzes the oxidation of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal to 2-oxo-2H-pyran-4,6-dicarboxylate. This reaction requires nicotinamide adenine dinucleotide phosphate as a cofactor and represents a key step in the protocatechuate 4,5-cleavage pathway.

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-hydroxy-2H-pyran-4,6-dicarboxylic acid | C7H6O6 | 186.12 g/mol | Hydroxyl group at position 2 |

| 2-oxo-2H-pyran-4,6-dicarboxylic acid | C7H4O6 | 184.10 g/mol | Ketone group at position 2 |

The structural similarity between these compounds enables their participation in reversible biochemical reactions, with the oxidation state at the 2-position determining their specific roles in metabolic pathways. Both compounds maintain the characteristic pyran ring structure with dicarboxylic acid functionality at positions 4 and 6, preserving the essential chemical features required for their biological activities.

Significance in Bacterial Metabolic Pathways

2-Hydroxy-2H-pyran-4,6-dicarboxylic acid plays a fundamental role in bacterial aromatic compound catabolism, particularly within the protocatechuate 4,5-cleavage pathway utilized by numerous soil bacteria for lignin degradation. This metabolic pathway represents one of the primary mechanisms by which bacteria convert complex aromatic compounds derived from plant biomass into central metabolic intermediates that can be utilized for energy production and biosynthesis.

In Pseudomonas putida KT2440, the compound serves as a substrate for the enzyme 4-carboxy-2-hydroxymuconate hydratase, encoded by the galB gene. This enzyme catalyzes the conversion of 4-carboxy-2-hydroxymuconate to 4-carboxy-4-hydroxy-2-oxoadipate, representing a critical step in the gallate degradation pathway. The enzyme exhibits specific structural characteristics as a member of the PIG-L N-acetylglucosamine deacetylase family and requires metal cofactors including zinc, iron, or cobalt for optimal activity.

The metabolic significance extends beyond individual enzymatic reactions to encompass regulatory mechanisms that control pathway expression. Research has demonstrated that 2-oxo-2H-pyran-4,6-dicarboxylate, the oxidized form of the compound, functions as an inducer for protocatechuate 4,5-dioxygenase gene expression. This regulatory mechanism ensures coordinated expression of pathway enzymes in response to substrate availability.

| Organism | Pathway | Enzyme | Gene | Function |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Gallate degradation | 4-carboxy-2-hydroxymuconate hydratase | galB | Hydration reaction |

| Sphingomonas paucimobilis SYK-6 | Protocatechuate 4,5-cleavage | CHMS dehydrogenase | ligC | Oxidation to PDC |

| Comamonas sp. strain E6 | Protocatechuate catabolism | PDC hydrolase | pmdD | PDC hydrolysis |

Emerging Applications in Sustainable Chemistry

The emerging applications of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid in sustainable chemistry stem from its potential as a bio-based building block for environmentally friendly materials synthesis. Recent research has focused on developing chemo-microbial hybrid processes that utilize this compound and its derivatives for producing biodegradable polymers and other value-added chemicals.

One significant application involves the production of 2-pyrone-4,6-dicarboxylic acid as a promising bioplastic monomer through engineered microbial systems. Metabolically engineered Corynebacterium glutamicum strains have been developed to produce substantial quantities of pseudoaromatic dicarboxylic acids, including compounds structurally related to 2-hydroxy-2H-pyran-4,6-dicarboxylic acid, directly from glucose. These engineered systems achieved production titers of 76.17 ± 1.24 grams per liter of 2-pyrone-4,6-dicarboxylic acid through optimized fed-batch fermentation conditions.

The sustainable chemistry applications extend to the development of integrated biorefinery concepts where lignin-derived compounds serve as feedstocks for producing high-value chemicals. Research has demonstrated the feasibility of converting terephthalic acid derived from polyethylene terephthalate waste into 2-pyrone-4,6-dicarboxylic acid using recombinant Escherichia coli strains expressing specific gene clusters for aromatic compound degradation. This approach achieved overall process efficiency exceeding 96 percent, demonstrating the potential for circular economy applications.

The compound's role in sustainable chemistry also encompasses its potential as a precursor for synthesizing novel materials with enhanced properties. The rigid, planar structure combined with multiple functional groups enables the formation of polymers with unique characteristics suitable for packaging applications and other specialized materials.

Current Research Landscape

The current research landscape surrounding 2-hydroxy-2H-pyran-4,6-dicarboxylic acid encompasses diverse areas including metabolic engineering, structural biology, and sustainable materials development. Contemporary investigations focus on understanding the detailed mechanisms of enzymatic transformations involving this compound and optimizing biotechnological processes for its production and utilization.

Structural biology research has provided detailed insights into the enzymes responsible for metabolizing 2-hydroxy-2H-pyran-4,6-dicarboxylic acid. Crystal structure determinations of key enzymes such as the 4-carboxy-2-hydroxymuconate hydratase from Pseudomonas putida KT2440 have revealed the molecular basis for substrate specificity and catalytic mechanism. These structural studies indicate that the enzyme functions as a hexameric complex with a Rossmann fold architecture and helical hairpin domains that facilitate substrate binding and catalysis.

Metabolic engineering efforts have focused on developing microbial cell factories capable of efficiently producing this compound and related derivatives from renewable feedstocks. Recent work has demonstrated the successful engineering of Corynebacterium glutamicum strains through modulation of nine genes involved in precursor synthesis and degradation pathways. Comparative transcriptome analysis has identified additional genetic targets for optimizing production, including the iolE gene that significantly impacts product yields.

| Research Area | Key Finding | Impact |

|---|---|---|

| Structural Biology | Crystal structure of GalB hydratase | Mechanistic understanding |

| Metabolic Engineering | 76.17 g/L PDC production | Industrial feasibility |

| Pathway Engineering | Multi-gene modulation strategies | Enhanced production |

| Biorefinery Integration | 96% overall process efficiency | Circular economy potential |

Current investigations also explore the compound's role in broader metabolic networks and its potential for producing diverse chemical products beyond traditional applications. Research into the metabolic flexibility of engineered microorganisms has revealed opportunities for synthesizing multiple pseudoaromatic compounds using common precursor pathways, suggesting potential for integrated production platforms that maximize resource utilization efficiency.

The research landscape continues to evolve with increasing emphasis on understanding the environmental and economic impacts of biotechnological processes involving this compound. Life cycle assessment studies and techno-economic analyses are providing crucial data for evaluating the commercial viability of processes that utilize 2-hydroxy-2H-pyran-4,6-dicarboxylic acid as a key intermediate in sustainable chemical production.

Properties

Molecular Formula |

C7H6O6 |

|---|---|

Molecular Weight |

186.12 g/mol |

IUPAC Name |

2-hydroxy-2H-pyran-4,6-dicarboxylic acid |

InChI |

InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12) |

InChI Key |

MLOJGZHQNWCBAC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(OC1O)C(=O)O)C(=O)O |

Canonical SMILES |

C1=C(C=C(OC1O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Dicarboxylic Acids

2-Oxo-2H-Pyran-4,6-Dicarboxylic Acid

- Structure : Replaces the hydroxyl group at C2 with a ketone (oxo) group.

- Properties : The oxo group enhances electrophilicity, altering reactivity compared to CHMS. It is a precursor in lignin valorization for bioplastic synthesis .

- Applications: Engineered microbial strains (e.g., Novosphingobium aromaticivorans) convert lignin-derived aromatics into 2-pyrone-4,6-dicarboxylic acid (PDC), a polyester precursor .

2-Pyrone-4,6-Dicarboxylic Acid (PDC)

- Structure : Aromatic lactone ring with two carboxylic acid groups.

- Properties : Pseudoaromaticity enables π-π stacking and aggregation in aqueous solutions, influenced by pH and ionic strength .

- Applications : Sustainable precursor for biodegradable polymers (e.g., polyesters) due to its rigid, planar structure .

Pyridine-2,6-Dicarboxylic Acid (Dipicolinic Acid)

- Structure : Pyridine ring with carboxylic acid groups at C2 and C4.

- Properties : Strong metal-chelating agent (e.g., Cr³⁺, Fe³⁺) and redox-active cofactor in NAD/NADP metabolism .

- Applications :

2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,6-Dicarboxylic Acid (HDDP)

- Structure : Partially saturated pyrimidine ring with dicarboxylic acid groups.

- Properties : High docking affinity (−7.37 kcal/mol) with E. coli dihydroorotase, a target for antibiotic development .

- Applications: Benchmark ligand in molecular docking studies for novel benzothiazole-based antibiotics .

4-Oxopiperidine-2,6-Dicarboxylic Acid

- Structure : Piperidine ring with ketone and dicarboxylic acid groups.

- Properties : Enhanced hydrogen-bonding capacity due to the piperidine ring’s flexibility .

- Applications: Potential enzyme inhibitor in drug discovery .

Comparative Analysis Table

Key Research Findings

- CHMS vs. PDC : While CHMS is a hydrated intermediate analog in enzyme systems, PDC’s aromaticity makes it more suitable for polymer applications .

- Stereochemical Effects : CHMS stereoisomers exhibit distinct binding energies, but their biological relevance remains unclear due to unresolved chromatography profiles .

- Industrial Potential: PDC and dipicolinic acid are prioritized for scalable bioplastic and MOF production, respectively, owing to their thermal stability and compatibility with industrial processes .

Q & A

Q. What are the primary microbial synthesis methods for producing PDC, and how can recombinant DNA technology optimize yields?

PDC can be synthesized via microbial systems using α-hydroxy-γ-carboxymuconic acid-ε-semialdehyde dehydrogenase, an enzyme encoded by genes isolated from specific microorganisms. Recombinant DNA techniques involve:

- Cloning the gene into expression vectors (e.g., E. coli).

- Inducing enzyme expression under controlled conditions (e.g., IPTG induction).

- Purifying the enzyme for in vitro conversion of substrates to PDC . Yield optimization may involve metabolic engineering to enhance substrate flux and reduce competing pathways.

Q. How is the structural characterization of PDC validated in coordination complexes?

Use a combination of spectroscopic and crystallographic methods:

- Elemental analysis to confirm stoichiometry.

- FT-IR to identify carboxylate and hydroxyl stretching bands (e.g., 1700–1600 cm⁻¹ for COO⁻).

- X-ray crystallography to resolve coordination geometry (e.g., tridentate binding via pyridine-N and carboxylate-O atoms) .

- NMR to assess ligand symmetry and proton environments.

Q. What safety protocols are critical when handling PDC in laboratory settings?

While direct safety data for PDC is limited, protocols for structurally similar dicarboxylic acids include:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Emergency measures : Immediate rinsing for eye/skin contact and access to safety showers .

Q. How does PDC contribute to PET degradation in biorefinery systems?

PDC acts as a metabolic intermediate in PET upcycling pathways, enabling:

- Enzymatic depolymerization of PET into monomers (e.g., terephthalic acid).

- Conversion of monomers into PDC via β-ketoadipic acid (βKA) pathways for synthesis of advanced chemicals (e.g., polyhydroxybutyrate) .

Advanced Research Questions

Q. How can enzyme kinetics be analyzed for α-hydroxy-γ-carboxymuconic acid-ε-semialdehyde dehydrogenase in PDC biosynthesis?

Use Michaelis-Menten kinetics :

Q. What strategies resolve discrepancies in PDC’s coordination behavior with transition metals?

Conflicting reports on coordination modes (e.g., monodentate vs. tridentate binding) can be addressed by:

- X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances.

- DFT calculations to model energetically favorable coordination geometries.

- Comparative studies using substituted PDC analogs (e.g., 4-iodo derivatives) to assess steric/electronic effects .

Q. How is metabolic flux analysis applied to optimize PDC yield in microbial systems?

Q. What mechanisms underlie PDC’s role in anaerobic gallic acid degradation?

Under anaerobic conditions:

- Gallic acid is decarboxylated to pyrogallol.

- PDC forms via catechol dioxygenase -mediated ring cleavage.

- Redox balancing studies (e.g., NAD⁺/NADH ratios) confirm PDC as a terminal electron acceptor .

Q. How do PDC-metal complexes exhibit antimicrobial activity, and what methodologies validate their efficacy?

- Synthesize Ru(II/III)-PDC complexes with co-ligands (e.g., PPh₃).

- Test minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria.

- Flow cytometry to assess membrane disruption and ROS generation .

Q. Can PDC serve as a chelating agent for environmental remediation of heavy metals?

PDC’s carboxylate groups enable:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.